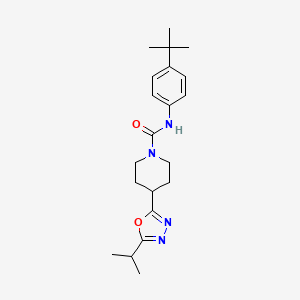
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, while the dihydropyridine ring could be formed via a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydropyridine ring, in particular, would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the hydroxy group could potentially participate in acid-base reactions, while the chlorophenyl group could undergo further electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar hydroxy and carboxamide groups could enhance the compound’s solubility in polar solvents .科学的研究の応用
Synthesis and Characterization in Materials Science
- Polymer Synthesis : Studies focus on the synthesis of new aromatic polyamides containing imide units, demonstrating enhanced thermal stability and solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains (Choi & Jung, 2004).
Crystallography and Molecular Structure
- Hydrogen Bonding Studies : Research includes the analysis of crystal structures of anticonvulsant enaminones, revealing details about hydrogen bonding and molecular conformations (Kubicki, Bassyouni & Codding, 2000).
- Interaction Landscapes : Studies probing the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, focusing on hydrogen bonding modes, molecular planarity, and interaction environments (Gallagher et al., 2022).
Pharmacology and Medicinal Chemistry
- Biological Activities : Research on novel compounds synthesized using pyridinecarboxamides, evaluated for their antidepressant and nootropic activities, indicating potential as CNS active agents (Thomas et al., 2016).
- Antimicrobial Agents : Studies on compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showing potential as antimicrobial agents (Desai, Dodiya & Shihora, 2011).
Chemical Synthesis and Applications
- Chemical Synthesis Studies : Exploration of historical and new synthesis pathways to related chemical compounds, contributing to a better understanding of chemical synthesis techniques (Wiedemann & Grohmann, 2009).
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If the compound shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .
作用機序
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyridine derivatives have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds have been shown to be metabolized by the cyp3a enzyme, suggesting that this compound may also be metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to have various biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-9-16(24)17(18(25)22-14-7-4-5-13(20)10-14)19(26)23(12)11-15-6-2-3-8-21-15/h2-10,24H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPVHVTNVVMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
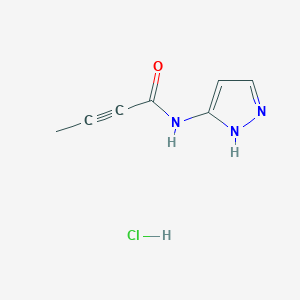
![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)

![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
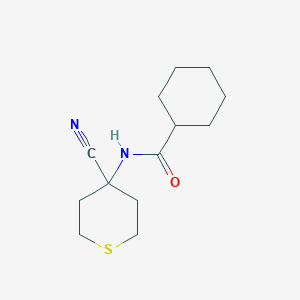
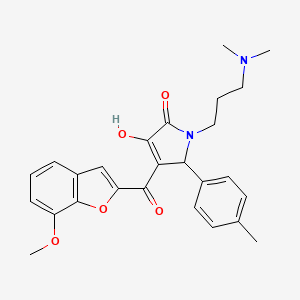
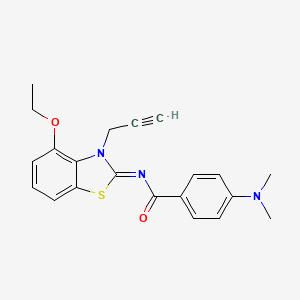

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)
![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)
